molecular formula C8H9BrN2 B8169013 3-Bromo-5-cyclopropylpyridin-2-amine

3-Bromo-5-cyclopropylpyridin-2-amine

Cat. No.: B8169013
M. Wt: 213.07 g/mol
InChI Key: FPWVOUBYJGNSQT-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropylpyridin-2-amine (CAS 1319068-89-7) is a high-value pyridine derivative with a molecular formula of C8H9BrN2 and a molecular weight of 213.08 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, which features a bromine atom and a cyclopropyl group adjacent to the amine functionality on the pyridine ring, makes it a particularly useful intermediate for constructing more complex molecules . The bromine atom is a key reactive site, enabling metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental methods for carbon-carbon bond formation in drug discovery pipelines . These reactions allow researchers to elaborate the core structure by coupling with various boronic acids, acetylenes, or alkenes, enabling the exploration of structure-activity relationships (SAR). Simultaneously, the cyclopropyl group can impart desirable metabolic stability or influence the molecule's conformational properties in target binding. The amine group provides an additional handle for further functionalization through acylation, sulfonylation, or reductive amination. As a result, this chemical is a critical precursor in the synthesis of potential pharmaceutical compounds, including investigations into azatetralones and other nitrogen-containing heterocycles relevant to medicinal chemistry programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-5-cyclopropylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWVOUBYJGNSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(N=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-cyclopropylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine substituent and a cyclopropyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The molecular formula of this compound is C8H10BrNC_8H_{10}BrN with a molecular weight of 200.08 g/mol. Its structural characteristics include:

  • IUPAC Name: this compound
  • Canonical SMILES: C1CC1C2=CC(=C(N=C2)N)Br
PropertyValue
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
IUPAC NameThis compound
InChI KeyCZSSZQXZKXANKX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance binding affinity, potentially facilitating its role as a pharmacophore in drug design. While specific mechanisms remain under investigation, preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound can act as inhibitors of specific cancer pathways. For example, derivatives of pyridine have been shown to inhibit HER receptors, which are implicated in various cancers. The structural similarity suggests that this compound might also possess similar anticancer properties.

Neuroprotective Effects

Research has identified potential neuroprotective effects associated with pyridine derivatives. In vitro studies have demonstrated that certain compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. The cyclopropyl group may contribute to these effects by modulating receptor activity or enhancing membrane permeability.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways is another area of interest. Studies indicate that brominated pyridines can suppress pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of various pyridine derivatives, including this compound, on breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting moderate potency.
  • Neuroprotection in Animal Models
    • In a rodent model of traumatic brain injury, administration of this compound led to reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications in neurodegenerative conditions.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-cyclopropylpyridin-2-amine has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Properties : Research has shown that compounds with similar structures possess significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may also interact with inflammatory pathways, providing a basis for further studies on its use in treating inflammatory diseases.

Agrochemicals

The unique structural features of this compound make it a candidate for development as an agrochemical. Its potential applications include:

  • Pesticide Development : Its efficacy against certain pests has been noted in preliminary studies, indicating that it could be developed into a pesticide formulation.

Material Science

In material science, this compound can serve as an intermediate for synthesizing complex organic materials, including:

  • Polymers : It can be used as a building block in polymer chemistry to create novel materials with specific properties.

Case Study 1: Antimicrobial Activity

In a study evaluating various pyridine derivatives, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a notable inhibition zone compared to control compounds, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of pyridine derivatives revealed that this compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests that it may modulate inflammatory responses, warranting further investigation into its therapeutic potential for conditions like arthritis.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications
3-Bromo-5-chloropyridin-2-amine C₅H₄BrClN₂ Br (3), Cl (5), NH₂ (2) 207.46 Higher electronegativity at position 5 due to Cl; used in antitrypanosomal drug synthesis
5-Bromo-3-fluoropyridin-2-amine C₅H₄BrFN₂ Br (5), F (3), NH₂ (2) 191.00 Fluorine’s electron-withdrawing effect enhances stability; potential precursor for fluorinated pharmaceuticals
3-Bromo-6-chloro-5-methylpyridin-2-amine C₆H₆BrClN₂ Br (3), Cl (6), CH₃ (5), NH₂ (2) 232.49 Multiple halogens increase molecular polarity; applications in agrochemicals

Key Observations :

  • Bromine at position 3 is common in Suzuki coupling reactions, as seen in analogs like 5-bromo-2-methylpyridin-3-amine .
  • Chlorine and fluorine substituents alter electronic properties, affecting reaction rates and regioselectivity. For instance, 3-Bromo-5-chloropyridin-2-amine has a similarity score of 0.75 to the target compound, suggesting overlapping synthetic utility .

Alkyl-Substituted Analogs

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications
3-Amino-2-bromo-5-methylpyridine C₆H₇BrN₂ Br (2), CH₃ (5), NH₂ (3) 187.04 Methyl group enhances lipophilicity; used in ligand design for catalysis
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), CH₃ (3) 172.03 Simpler structure with lower steric hindrance; intermediate in organic synthesis

Key Observations :

  • Methyl-substituted analogs (e.g., 3-Amino-2-bromo-5-methylpyridine) have lower molecular weights (187.04 vs. 214.09 g/mol) and higher similarity scores (0.87–0.90), indicating closer structural and functional relationships .

Positional Isomers and Multi-Substituted Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₂BrClN₄ Br (5), Cl (2), cyclopentyl (N4) 312.58 Demonstrates how bulky N-substituents affect solubility and binding affinity
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine C₁₀H₁₃BrN₂Si Br (5), Si(CH₃)₃-C≡C (3), NH₂ (2) 299.21 Silyl groups improve thermal stability; used in materials science

Key Observations :

  • Bulky substituents like cyclopropyl or trimethylsilyl groups can hinder crystallization, as seen in analogs with higher molecular weights (e.g., 299.21 g/mol for the silyl derivative) .
  • Positional isomerism (e.g., bromine at position 3 vs. 5) significantly impacts electronic distribution and reactivity patterns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-cyclopropylpyridin-2-amine, and how can purity be validated?

  • Methodological Answer : A common approach involves halogenation of 5-cyclopropylpyridin-2-amine using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Alternative routes include palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group post-bromination. Validate purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should researchers characterize the electronic and steric properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to assess substituent effects on aromatic protons and carbons.
  • IR Spectroscopy : Identify amine (-NH2_2) and C-Br stretching frequencies.
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure using SHELX software to analyze steric effects .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA guidelines:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store in a cool, dry place, segregated from oxidizing agents.
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

  • Methodological Answer : Screen catalysts (e.g., Pd(PPh3_3)4_4), ligands (e.g., XPhos), and bases (K2_2CO3_3) in solvents like dioxane/water. Use design of experiments (DoE) to assess temperature (80–120°C) and reaction time (12–24 hrs). Monitor progress via TLC/GC-MS. Optimize for yield and selectivity, considering steric hindrance from the cyclopropyl group .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the bromine site?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. The bromine atom’s electronegativity creates a partial positive charge on C3, favoring nucleophilic attack. Experimental validation: Compare reaction rates with deuterated analogs or via Hammett plots to quantify substituent effects .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Parameterize force fields (AMBER/CHARMM) to account for cyclopropyl ring strain and bromine’s van der Waals radius. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For ambiguous peaks, compare with spectra of analogous compounds (e.g., 5-Bromo-3-chloro-N-methylpyrazin-2-amine) or crystallize the compound for X-ray analysis. Address solvent-induced shifts by repeating experiments in deuterated DMSO or CDCl3_3 .

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